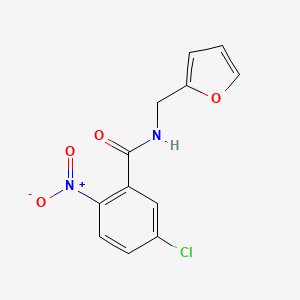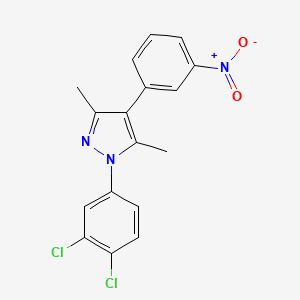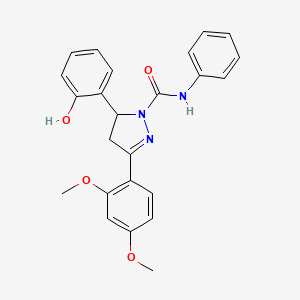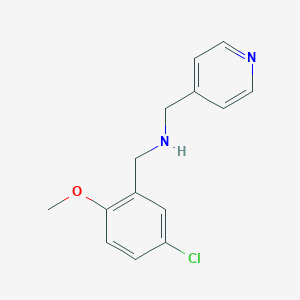
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is a chemical compound with the molecular formula C11H9ClN2O3 It is characterized by the presence of a chloro group, a furan ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF)
Oxidation: Potassium permanganate, aqueous or organic solvents
Major Products Formed
Reduction: 5-chloro-N-(furan-2-ylmethyl)-2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Furan-2-carboxylic acid derivatives
Scientific Research Applications
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and chloro group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(furan-2-ylmethyl)-2-methoxyaniline
- 5-chloro-N-(furan-2-ylmethyl)-2-methylaniline
- 5-chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
Uniqueness
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C12H9ClN2O4 |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C12H9ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
InChI Key |
JDMRHZDHUDKTID-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480441.png)

![ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12480446.png)
![4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12480461.png)
![2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12480463.png)

![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480469.png)
![Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12480472.png)
![N~2~-(3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12480475.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12480492.png)
![{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid](/img/structure/B12480511.png)

